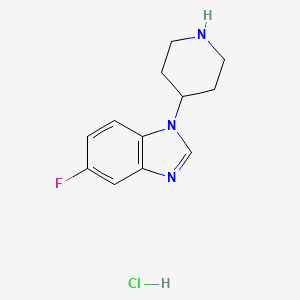

5-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride

Description

5-Fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is a fluorinated heterocyclic compound It is known for its unique chemical structure, which includes a benzodiazole ring substituted with a fluorine atom and a piperidine moiety

Properties

IUPAC Name |

5-fluoro-1-piperidin-4-ylbenzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3.ClH/c13-9-1-2-12-11(7-9)15-8-16(12)10-3-5-14-6-4-10;/h1-2,7-8,10,14H,3-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVZGSNXWUIMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC3=C2C=CC(=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional vs. Optimized Routes

Scalability for Industrial Production

-

Batch Size : Pilot-scale batches (260 g starting material) achieve 90% yield, confirming scalability.

-

Cost Efficiency : Elimination of triethylamine reduces raw material costs by ~30%.

Spectroscopic Characterization and Quality Control

Final products are validated via:

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Piperidine in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential therapeutic applications, particularly as an inhibitor in various biological pathways.

Protein Kinase Inhibition

Research indicates that compounds similar to 5-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride can act as selective inhibitors of protein kinases, which play crucial roles in cell signaling and regulation. These inhibitors have potential applications in treating cancers and other diseases where protein kinases are dysregulated .

GPR119 Agonism

Studies have shown that related compounds can act as GPR119 agonists, which are of significant interest for the treatment of type 2 diabetes. GPR119 is a receptor that enhances insulin secretion and promotes the release of incretin hormones, making it a target for diabetes therapies .

Case Study 1: Inhibition of Protein Kinases

A study published in Nature demonstrated the effectiveness of benzodiazole derivatives in inhibiting specific protein kinases associated with cancer proliferation. The compound was tested alongside various analogs, showing promising results in reducing tumor growth in vitro and in vivo models .

Case Study 2: Diabetes Treatment Potential

In a clinical trial focusing on GPR119 agonists, researchers evaluated the efficacy of related compounds in improving glycemic control among diabetic patients. The results indicated that these compounds could significantly enhance insulin secretion during glucose challenges, suggesting a viable pathway for drug development .

Data Table: Summary of Research Applications

Mechanism of Action

The mechanism of action of 5-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The piperidine moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

- 5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride

Uniqueness

5-Fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the piperidine moiety makes it a versatile compound for various applications, distinguishing it from other similar fluorinated heterocycles.

Biological Activity

5-Fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride, also known as 5-Fluoro-1-(4-piperidinyl)-1H-benzimidazol-2(3H)-one hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 5-fluoro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

- CAS Number : 214770-66-8

- Molecular Formula : C12H15ClFN3O

- Molecular Weight : 271.72 g/mol

- Purity : ≥95% .

The compound features a benzodiazole scaffold, which is known for its diverse biological activities. The introduction of a fluorine atom and a piperidine ring enhances its pharmacological profile.

Antimicrobial Activity

Recent studies indicate that benzimidazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to 5-fluoro-1-(piperidin-4-yl)-1H-benzodiazole have shown efficacy against various Gram-positive and Gram-negative bacteria. Research has demonstrated that modifications in the benzodiazole structure can significantly affect antimicrobial potency .

Anticancer Properties

Benzimidazole derivatives are also recognized for their anticancer activities. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, the compound 6j from related studies exhibited high safety thresholds with promising anticancer activity .

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors has been investigated, particularly its affinity for dopamine D2 and serotonin receptors. These interactions suggest potential applications in treating neurological disorders such as schizophrenia and depression. The structure-activity relationship (SAR) analysis indicates that modifications to the piperidine moiety can enhance receptor binding affinity .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including those similar to 5-fluoro-1-(piperidin-4-yl)-1H-benzodiazole. The results showed that these compounds had significant antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics in some cases .

Neuropharmacological Research

In a neuropharmacological study, the compound was tested for its effects on serotonin receptors. It demonstrated moderate affinity for both 5-HT1A and 5-HT2A receptors, suggesting potential applications in mood disorders. The LD50 values indicated low acute toxicity, making it a candidate for further development in psychopharmacology .

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives indicates that:

- Fluorination at the 5-position enhances biological activity.

- Piperidine substitution increases receptor affinity and selectivity.

| Modification | Effect on Activity |

|---|---|

| Fluorine at C5 | Increased receptor binding |

| Piperidine ring | Enhanced neuropharmacological effects |

| Benzimidazole core | Broad-spectrum antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride, and how can intermediates be characterized?

- Methodology : A multi-step synthesis approach is typical for benzodiazole-piperidine hybrids. Begin with halogenation (e.g., fluorination at the 5-position of benzodiazole) followed by coupling with a piperidine derivative. Key steps include:

-

Intermediate purification : Use column chromatography with gradients of ethyl acetate/hexane.

-

Characterization : Confirm fluorination via (δ ~ -120 ppm for aromatic fluorine) and piperidinyl integration via (multiplet signals at δ 2.8–3.5 ppm for piperidine protons) .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

Q. How should researchers handle safety and stability concerns during synthesis?

- Safety Protocols :

- Use fume hoods for reactions involving volatile amines or fluorinated reagents.

- Store the hydrochloride salt in desiccators to prevent hygroscopic degradation .

Q. What analytical methods are critical for purity assessment?

- HPLC Conditions : Use a C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient: 5% to 95% ACN over 20 min). Retention time (~12 min) and UV detection (254 nm) are standard .

- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., C: 52.1%, H: 5.3%, N: 15.2%, Cl: 10.7%) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the fluorine substituent?

- Design of Experiments (DoE) : Apply a 2 factorial design to test variables:

Q. What computational strategies can predict binding affinity of this compound to biological targets?

- In Silico Workflow :

Docking : Use AutoDock Vina to model interactions with CNS targets (e.g., serotonin receptors).

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust binding).

Free Energy Calculations : Apply MM-PBSA to estimate ΔG (< -8 kcal/mol suggests high affinity) .

Q. How should contradictory spectral data (e.g., shifts) be resolved?

- Troubleshooting Steps :

Verify solvent effects (DMSO vs. CDCl shifts carbons by ±2 ppm).

Compare with DFT-calculated shifts (Gaussian 16 at B3LYP/6-311+G(d,p)).

Re-synthesize and re-test to rule out batch-specific impurities .

Q. What strategies address low reproducibility in piperidine coupling reactions?

- Root-Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.